An In-depth Technical Guide to Fmoc-Phe(bis-Boc-4-guanidino)-OH
An In-depth Technical Guide to Fmoc-Phe(bis-Boc-4-guanidino)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Phe(bis-Boc-4-guanidino)-OH, also known as Fmoc-4-(N,N'-di-Boc-guanidino)-L-phenylalanine, is a specialized amino acid derivative crucial for the synthesis of peptides with modified functionalities.[1] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and two tert-butoxycarbonyl (Boc) groups on the side-chain guanidino moiety, makes it an invaluable building block in solid-phase peptide synthesis (SPPS).[1] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and logical workflows for its application in peptide synthesis.
The Fmoc group offers base-labile protection, allowing for its removal under mild conditions that preserve the acid-labile side-chain protecting groups.[1] The bis-Boc protection of the guanidino group on the phenylalanine side chain prevents unwanted side reactions during peptide synthesis and is readily removed under acidic conditions during the final cleavage step.[1] The incorporation of a guanidino group can enhance the biological activity and binding affinity of synthetic peptides, making this derivative particularly useful in drug design and the development of novel therapeutics.[1]
Chemical Properties
The chemical properties of Fmoc-Phe(bis-Boc-4-guanidino)-OH are summarized in the table below, compiled from various commercial suppliers.
| Property | Value | References |
| Molecular Formula | C₃₅H₄₀N₄O₈ | [1][2] |
| Molecular Weight | 644.71 g/mol | [2][3] |
| CAS Number | 187283-25-6 | [1][2][3] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥90% (HPLC), ≥97% (HPLC) | [1][2] |
| Optical Rotation | [α] ২০/D +12 ± 1° (c=1 in MeOH) | [1] |
| Storage Temperature | 2-8°C, -15 to -25°C, 15-25°C | [1][2][3] |
| Solubility | Soluble in DMF | [3] |
Experimental Protocols
While a specific, publicly available protocol for the synthesis of Fmoc-Phe(bis-Boc-4-guanidino)-OH from its precursors could not be identified through extensive literature searches, this section provides detailed, generalized protocols for its application in solid-phase peptide synthesis (SPPS). The following procedures are based on standard Fmoc-SPPS methodologies.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Phe(bis-Boc-4-guanidino)-OH
This protocol outlines the manual steps for incorporating Fmoc-Phe(bis-Boc-4-guanidino)-OH into a peptide chain on a solid support.
1. Resin Swelling:
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Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.
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Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
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Drain the DMF from the reaction vessel.
2. Fmoc Deprotection:
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Add a 20% solution of piperidine in DMF to the resin.
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Agitate the mixture for 5 minutes.
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Drain the solution.
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Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes.
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Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
3. Amino Acid Coupling:
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In a separate vessel, dissolve Fmoc-Phe(bis-Boc-4-guanidino)-OH (3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.
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Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
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Add the activated amino acid solution to the deprotected resin in the reaction vessel.
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Agitate the mixture at room temperature for 1-2 hours.
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Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
4. Capping (Optional):
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To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
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Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF for 15-30 minutes.
-
Wash the resin thoroughly with DMF.
5. Chain Elongation:
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Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
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Prepare a cleavage cocktail. A common cocktail for cleavage from the resin and removal of acid-labile side-chain protecting groups, including the bis-Boc groups, is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).
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Add the cleavage cocktail to the dried peptide-resin.
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Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
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Collect the precipitated peptide by centrifugation or filtration.
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Wash the peptide pellet with cold diethyl ether and dry under vacuum.
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The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Note on Analytical Data: Despite a thorough search of public databases and supplier information, specific experimental ¹H NMR and mass spectrometry data for Fmoc-Phe(bis-Boc-4-guanidino)-OH could not be located. Researchers using this compound are advised to perform their own analytical characterization to confirm its identity and purity before use.
Visualizing the Workflow and Deprotection
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involving Fmoc-Phe(bis-Boc-4-guanidino)-OH.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Caption: Deprotection of Fmoc and bis-Boc groups.
